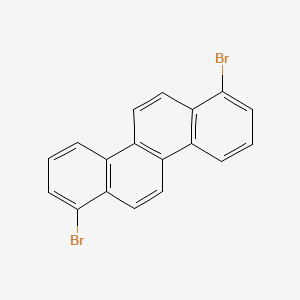

1,7-Dibromochrysene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H10Br2 |

|---|---|

Molecular Weight |

386.1 g/mol |

IUPAC Name |

1,7-dibromochrysene |

InChI |

InChI=1S/C18H10Br2/c19-17-5-1-3-11-13-7-10-16-12(4-2-6-18(16)20)14(13)8-9-15(11)17/h1-10H |

InChI Key |

QBIDXKYGXFLFRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=C4Br)C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Dibromochrysene and Its Precursors

Retrosynthetic Analysis and Identification of Key Building Blocks

A retrosynthetic analysis of 1,7-dibromochrysene typically involves dissecting the molecule into simpler, readily available precursors. The goal is to identify synthetic routes that allow for the controlled assembly of the chrysene (B1668918) framework and the precise placement of bromine atoms.

Derivation from Naphthalene (B1677914) Precursors

Naphthalene derivatives serve as foundational building blocks for constructing larger polycyclic aromatic systems like chrysene. Strategies often involve cyclization reactions that fuse additional aromatic rings onto a naphthalene core. For instance, reactions involving naphthodiyne synthons have been employed to synthesize chrysene derivatives, highlighting the utility of naphthalene-based precursors in PAH synthesis oup.comoup.comacs.org. These methods leverage the reactivity of aryne intermediates generated from naphthalene derivatives to construct the complex fused-ring system of chrysene.

Strategic Positioning of Bromine Substituents

The precise placement of bromine atoms at the 1 and 7 positions of the chrysene core is critical. This often dictates the choice of synthetic precursors and reaction conditions. Retrosynthetic planning must consider how to direct bromination to these specific sites, either by activating or deactivating other positions, or by using precursors that inherently lead to substitution at the desired locations.

Multi-Step Solution-Phase Synthetic Pathways

Various solution-phase synthetic routes have been developed to access chrysene derivatives, including those with halogen substituents. These pathways often involve a sequence of reactions, each contributing to the construction or functionalization of the target molecule.

Regioselective Bromination Strategies for Chrysene Ring Systems

Direct bromination of chrysene itself can lead to a mixture of products, with substitution often favoring positions like C-6 and C-12 due to electronic and steric factors researchgate.netresearchgate.netolemiss.educhemrxiv.org. Achieving regioselective bromination at the 1 and 7 positions typically requires specific synthetic strategies. For example, while direct bromination of chrysene often yields 6,12-dibromochrysene (B144511), the synthesis of this compound might necessitate building the chrysene core from precursors that already incorporate or direct bromination to these positions researchgate.net. Research into dibenzo[g,p]chrysene (B91316) has shown that direct tetra-bromination can be achieved regioselectively under specific conditions, indicating that careful control of reaction parameters can influence the site of halogenation in related PAH systems researchmap.jpresearchgate.netresearchmap.jp.

Wittig-Horner Condensation and Subsequent Photocyclization Routes

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for forming carbon-carbon double bonds, often used in the synthesis of stilbene-like precursors. These precursors, when subjected to photocyclization, can efficiently form polycyclic aromatic hydrocarbon frameworks, including chrysene researchgate.netpkusz.edu.cnnih.govacs.orgmdpi.comresearchgate.netresearchgate.net. For example, the synthesis of substituted chrysenes has been achieved by reacting naphthyl Wittig salts with substituted benzaldehydes to form diarylethenes, followed by Mallory photocyclization researchgate.netpkusz.edu.cnacs.orgmdpi.comresearchgate.netresearchgate.net. This method allows for the introduction of substituents, including halogens, at specific positions by selecting appropriately substituted starting materials. The photocyclization of stilbene (B7821643) derivatives is a well-established method for building PAH frameworks, and its application to halogenated precursors can lead to halogenated PAHs nih.govmdpi.comresearchgate.net.

Double Lithiation of this compound and Subsequent Electrophilic Quenching Reactions

While this subsection describes reactions of this compound, it highlights its utility as a synthetic intermediate. The compound this compound has been used as a key bifunctional intermediate in the synthesis of more complex molecules. For instance, it can undergo double lithiation, typically using organolithium reagents, followed by quenching with electrophiles like diethyl oxalate. This process allows for the introduction of functional groups at the positions previously occupied by bromine atoms, enabling the synthesis of substituted chrysene derivatives researchgate.net. This demonstrates the importance of this compound as a versatile building block for further chemical transformations.

Derivatization and Functionalization Strategies of 1,7 Dibromochrysene

Strategies for Carbon-Carbon Bond Formation via Bromine Reactivity

The presence of two bromine atoms on the chrysene (B1668918) skeleton allows for the application of powerful cross-coupling and dimerization reactions to construct larger, more complex aromatic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in modifying the 1,7-dibromochrysene core.

The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex. This reaction is particularly effective for creating extended π-conjugated systems by coupling this compound with various arylboronic acids. The general scheme for this reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Detailed research has demonstrated the successful double Suzuki-Miyaura cross-coupling of dibromoaryl compounds with arylboronic acids to form teraryls in high yields. While specific studies on this compound are not extensively detailed in readily available literature, the principles from similar polybromoarenes can be applied. For instance, the coupling of 9,10-dibromoanthracene (B139309) with various aryl boronic acids in the presence of a palladium(0) catalyst yields 9,10-diarylanthracenes in good yields. beilstein-journals.org A similar approach can be envisioned for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1,7-Diphenylchrysene | Not reported |

| This compound | Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1,7-Dinaphthylchrysene | Not reported |

| Starting Material | Reagents | Solvent | Product |

| Chrysene-1,7-dicarbaldehyde | TiCl₄, Zn | THF | Dibenzo[g,p]chrysene-containing macrocycle |

Note: This table presents a hypothetical application of the McMurry reaction, as specific literature on chrysene-1,7-dicarbaldehyde dimerization was not found.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov This reaction provides a versatile method for the arylation of olefins and is a key strategy for the functionalization of polycyclic aromatic hydrocarbons. The reaction of this compound with various alkenes, such as styrene (B11656) or acrylates, would lead to the formation of 1,7-divinylchrysene derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. strath.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1,7-Distyrylchrysene |

| This compound | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Diethyl 2,2'-(chrysene-1,7-diyl)diacrylate |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer a powerful strategy to build new rings onto the chrysene framework, leading to the formation of elongated and more complex polycyclic aromatic systems.

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid. nih.gov While a direct application on a chrysene derivative is not commonly cited, a related strategy involves the twofold Perkin condensation of a dibromophenylene diacetic acid with arylglyoxylic acids, followed by cyclodehydrobromination to yield complex PAHs. A similar synthetic design starting from a chrysene diacetic acid derivative could potentially lead to elongated phenacene-like structures.

The Mallory reaction is a photochemical cyclization of a diaryl ethylene (B1197577) to form a phenanthrene. nih.govnih.gov This reaction is a key step in the synthesis of various polycyclic aromatic hydrocarbons, including helicenes. nih.gov The synthesis of methylchrysenes has been achieved through the photochemical cyclization of corresponding stilbenoids in a Mallory reaction. nih.gov By analogy, a 1,7-distyrylchrysene, synthesized for example via a Heck reaction, could potentially undergo a double intramolecular Mallory-type photocyclization to form a more extended, rigid polycyclic system. The reaction is typically carried out by UV irradiation in the presence of an oxidant like iodine. nih.gov

| Precursor | Reaction Type | Conditions | Product |

| 1,7-bis(carboxymethyl)chrysene derivative | Perkin-type condensation | Acetic anhydride, base | Elongated phenacene homolog |

| 1,7-Distyrylchrysene | Mallory-type photocyclization | UV irradiation, I₂ | Fused polycyclic aromatic hydrocarbon |

Note: The reactions described in this table are proposed synthetic pathways based on the general principles of the Perkin and Mallory reactions, as direct literature examples with 1,7-disubstituted chrysenes were not found.

Oxidative Photocyclization for Aryl-Substituted Chrysenes

The synthesis of substituted chrysenes can be achieved through the oxidative photocyclization of various aryl polyenes. This photochemical approach provides a valuable route to chrysene derivatives that may not be easily accessible through traditional synthetic methods. The reaction typically involves the irradiation of a stilbene-type precursor in the presence of an oxidizing agent, leading to an intramolecular cyclization to form the chrysene core.

A general method for the synthesis of 3-substituted and 3,9-disubstituted chrysenes utilizes the photocyclization-oxidation of 1,6-diphenyl-1,3,5-hexatrienes. cdnsciencepub.comcdnsciencepub.com For instance, the irradiation of 1,6-di-p-substituted-phenyl-1,3,5-hexatrienes results in the formation of 3,9-disubstituted chrysenes. cdnsciencepub.comcdnsciencepub.com Similarly, 3-substituted chrysenes can be obtained from the photocyclization of 1-p-substituted-phenyl-6-phenyl-1,3,5-hexatrienes. cdnsciencepub.comcdnsciencepub.com An independent and high-yield synthesis of 3-substituted chrysenes involves the photocyclization-oxidation of 1-α-naphthyl-2-p-substituted-phenylethylenes. cdnsciencepub.com

The Mallory reaction, a well-known oxidative photocyclization of stilbenes, is a common method for preparing substituted chrysenes. nih.gov This reaction is typically catalyzed by iodine, with air bubbled through the solution during irradiation. nih.gov For the synthesis of a specific isomer of a substituted chrysene, it is often necessary for the ortho-positions of the precursor to be symmetrically substituted or for one ortho-position to be blocked to ensure regioselectivity. nih.gov

While these methods focus on the synthesis of the chrysene core itself, the principles can be extended to the derivatization of a pre-existing chrysene skeleton like this compound. Although direct oxidative photocyclization on this compound to introduce aryl substituents is not a direct application of this method, the bromo-substituents offer handles for cross-coupling reactions to introduce the necessary aryl-polyene precursors, which could then undergo subsequent photocyclization to build more complex polycyclic aromatic hydrocarbons.

Table 1: Examples of Substituted Chrysenes Synthesized via Oxidative Photocyclization

| Precursor | Substituent(s) on Precursor | Product | Substituent(s) on Chrysene | Yield (%) | Reference |

| 1,6-diphenyl-1,3,5-hexatriene | None | Chrysene | None | - | cdnsciencepub.com |

| 1-(p-chlorophenyl)-6-phenyl-1,3,5-hexatriene | p-chloro | 3-Chlorochrysene | 3-chloro | - | cdnsciencepub.com |

| 1,6-di-(p-chlorophenyl)-1,3,5-hexatriene | p-chloro | 3,9-Dichlorochrysene | 3,9-dichloro | - | cdnsciencepub.com |

| Stilbenoid with methyl-substituted benzaldehyde | Methyl | 1-, 3-, and 6-Methylchrysene | 1-, 3-, 6-methyl | 82-88 | nih.gov |

| Stilbenoid with ortho-methoxy group | Methyl | 2-Methylchrysene | 2-methyl | 72 | nih.gov |

Ullmann Coupling for Organometallic Polymer Formation

The Ullmann coupling reaction, a copper-catalyzed C-C bond formation, presents a powerful strategy for the synthesis of polymers from aryl halides. operachem.com In the context of this compound, this reaction offers a direct pathway to organometallic polymers where the chrysene unit is incorporated into the polymer backbone. The presence of two bromine atoms at the 1 and 7 positions allows for the formation of linear or cross-linked polymers.

The on-surface polymerization of doubly halogenated chrysene isomers has been studied, demonstrating the feasibility of forming polymeric structures through Ullmann coupling. researchgate.net This approach allows for the creation of low-dimensional, persistent structures with tailorable properties. researchgate.net The Ullmann homocoupling of aryl halides is a versatile method for generating symmetrical biaryl compounds and can be extended to the polymerization of dihaloaromatic monomers. mdpi.com

While the direct Ullmann polymerization of this compound is not extensively documented in the provided search results, the principles can be inferred from similar systems. For example, the Ullmann coupling of 2,7-dibromopyrene (B9692) on a gold surface has been shown to produce one-dimensional polymer chains. github.io This process involves the formation of organometallic intermediates with gold-carbon bonds, highlighting the role of the metal surface in facilitating the dehalogenation and subsequent coupling. github.io

The general mechanism of copper-catalyzed Ullmann homocoupling involves the reaction of a copper(I) species with the aryl halide. mdpi.com In the case of this compound, this would lead to the formation of chrysene-copper intermediates that can then react with other chrysene units to build the polymer chain. The reaction conditions, such as temperature, solvent, and the nature of the copper catalyst and any ligands, would be crucial in controlling the polymer's molecular weight and properties.

Post-functionalization of bromo-substituted polymers via the Ullmann coupling reaction has also been demonstrated, where C-Br bonds are converted to C-N bonds in an amination reaction. mdpi.com This suggests that polymers formed from this compound could be further modified to introduce new functionalities.

Table 2: Analogous Ullmann Coupling Polymerizations

| Monomer | Coupling Type | Resulting Structure | Metal Catalyst | Reference |

| 2,7-dibromopyrene | Homocoupling | 1D polymer chains | Au(111) surface | github.io |

| 4,4''-dibromo-m-terphenyl | Intramolecular coupling | Zigzag oligophenylene chains | Cu(110) surface | researchgate.net |

| 1-bromo-2-nitrobenzene | Homocoupling | 2,2'-dinitrobiphenyl | Copper powder | operachem.com |

Introduction of Diverse Functionalities via Bromine Substitution

The bromine atoms at the 1 and 7 positions of the chrysene core are versatile handles for introducing a wide range of functional groups, significantly expanding the chemical space accessible from this parent compound.

Nucleophilic Aromatic Substitution Reactions for Heteroatom Incorporation

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing heteroatoms onto the chrysene framework by displacing the bromide leaving groups with various nucleophiles. dalalinstitute.comscience.gov This class of reactions is fundamental in modifying aromatic scaffolds. nih.gov The general mechanism for SNAr reactions typically involves a two-step addition-elimination sequence through a Meisenheimer intermediate, although concerted mechanisms have also been identified. nih.gov

For this compound, SNAr reactions would allow for the incorporation of oxygen, nitrogen, and sulfur-containing functionalities. For instance, reaction with alkoxides or phenoxides would yield ethers, while reaction with amines or amides would lead to the corresponding amino or amido derivatives. Thiolates could be used to introduce thioether moieties. The reactivity of this compound towards nucleophilic attack would be influenced by the electronic properties of the chrysene ring system. While the chrysene core is electron-rich, the presence of the electronegative bromine atoms can facilitate nucleophilic attack at the ipso-carbons.

The choice of nucleophile, solvent, and reaction conditions is critical for achieving successful substitution. In some cases, the presence of electron-withdrawing groups on the aromatic ring can activate the substrate towards SNAr. youtube.com While chrysene itself does not have strong electron-withdrawing groups, the extended π-system can help stabilize the negatively charged intermediate formed during the reaction.

Controlled Functionalization for Asymmetric and Multifunctional Derivatives

The two bromine atoms on this compound offer the potential for controlled and sequential functionalization to generate asymmetric and multifunctional derivatives. By carefully selecting reagents and reaction conditions, it is possible to selectively react one bromine atom while leaving the other intact for subsequent transformations. This stepwise approach is crucial for the synthesis of complex molecules with precisely defined substitution patterns.

For instance, a less reactive nucleophile or a sterically hindered one might react preferentially at one of the bromine positions, allowing for the isolation of a mono-substituted intermediate. This intermediate could then be subjected to a different reaction to introduce a second, distinct functional group at the remaining bromine position.

The development of asymmetric synthesis and functionalization methods for organoboron compounds, such as gem-diborylalkanes, highlights the growing interest in creating chiral centers with multiple functionalizable groups. rsc.org While not directly applicable to the aromatic chrysene core, the principles of stereoselective synthesis could inspire the development of chiral catalysts or reagents that can differentiate between the two prochiral faces of a suitably functionalized this compound derivative, leading to the formation of chiral, non-racemic products.

The synthesis of multifunctional triptycene (B166850) derivatives, where substituents are precisely positioned on the rigid scaffold, provides an example of how a polycyclic aromatic framework can be used to create molecules with unique three-dimensional arrangements of functional groups. mdpi.com Similarly, the controlled functionalization of this compound could lead to derivatives with specific electronic, optical, or chiroptical properties.

Supramolecular Architectures and Self-Assembly from this compound Derivatives

Derivatives of this compound, with their rigid and planar aromatic core, are excellent candidates for the construction of well-defined supramolecular architectures through self-assembly processes. By introducing appropriate functional groups through the derivatization strategies discussed above, it is possible to program the molecules to interact in specific ways, leading to the formation of ordered nanostructures.

Rational Design Principles for Directed Self-Assembly

The rational design of self-assembling systems relies on the understanding and control of non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. nih.gov The chrysene core itself provides a large surface area for π-π stacking interactions, which can drive the self-assembly of chrysene derivatives into columnar or lamellar structures.

By introducing functional groups capable of forming specific intermolecular interactions, the directionality and strength of the self-assembly process can be controlled. For example, attaching hydrogen bond donors and acceptors to the 1 and 7 positions can lead to the formation of one-dimensional tapes or two-dimensional sheets. The introduction of long alkyl chains can induce liquid crystalline behavior or promote assembly at surfaces.

The study of self-assembly of oligo(p-phenylene vinylene) derivatives at a solution-graphite interface reveals how the balance between intermolecular hydrogen bonding and the packing requirements of alkyl chains can dictate the resulting two-dimensional motifs, such as dimers and rosettes. nih.gov Similar principles can be applied to the design of this compound derivatives.

Chirality can also play a crucial role in the self-assembly process. The introduction of chiral side chains onto the chrysene backbone can lead to the formation of helical supramolecular structures. The self-assembly of chiral cylindrical molecular complexes, such as those formed by helicene oligomers, demonstrates how molecular chirality can be translated to the macroscopic level, resulting in materials with unique chiral properties. mdpi.com

The structure and dynamics of supramolecular polymers are influenced by the order within the assemblies; tighter packing of the molecules leads to less dynamic structures. nih.gov Gaining control over the packing of this compound derivatives will be key to controlling the properties of the resulting supramolecular materials.

Table 3: Intermolecular Interactions in Supramolecular Assembly

| Interaction Type | Description | Potential Role in Chrysene Derivative Assembly |

| π-π Stacking | Attraction between aromatic rings. | Primary driving force for stacking of the chrysene cores. |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | Can be used to direct the assembly into specific 1D or 2D structures. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Important for the overall packing and stability of the assembly. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The bromine atoms on the chrysene could participate in halogen bonding. |

| Dipole-Dipole Interactions | Attraction between polar molecules. | Can influence the orientation of molecules within the assembly. |

Exploitation of Non-Covalent Interactions in Organized Structures

The precise control over the arrangement of molecules in the solid state, a field known as crystal engineering, heavily relies on the predictable nature of non-covalent interactions. In the context of this compound derivatives, halogen bonding has emerged as a significant tool for directing supramolecular self-assembly. The bromine atoms on the chrysene core can act as halogen bond donors, interacting with halogen bond acceptors to form well-defined and robust structures.

For instance, the derivatization of this compound to introduce pyridyl groups creates a bifunctional molecule capable of forming intricate networks. The nitrogen atoms of the pyridyl moieties can act as halogen bond acceptors, leading to the formation of co-crystals with predictable arrangements. This strategy allows for the construction of one-dimensional chains, two-dimensional sheets, and even complex three-dimensional frameworks. The strength and directionality of these halogen bonds can be tuned by modifying the electronic properties of the interacting partners, offering a high degree of control over the final architecture.

Beyond halogen bonding, other non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions play a crucial role in the organization of this compound derivatives. The extended aromatic system of the chrysene core promotes significant π-π stacking interactions, which contribute to the stability of the resulting assemblies. By introducing functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, at the 1 and 7 positions, it is possible to create highly directional and specific interactions that further guide the self-assembly process. The interplay of these various non-covalent interactions allows for the rational design of complex, organized structures with desired topologies and properties.

Table 1: Key Non-Covalent Interactions in the Assembly of this compound Derivatives

| Interaction Type | Donor/Acceptor Groups on Chrysene Derivative | Resulting Supramolecular Structure |

| Halogen Bonding | Bromine atoms | Chains, sheets, 3D frameworks |

| π-π Stacking | Chrysene core | Stacked columnar or herringbone structures |

| Hydrogen Bonding | Amide, carboxylic acid, etc. | Directional tapes, ribbons, and networks |

Formation of Open Porous Networks and Hierarchical Fractal Constructs

The derivatization of this compound is a promising avenue for the creation of porous organic materials. By employing reactions such as Sonogashira or Suzuki cross-coupling, the bromine atoms can be replaced with rigid, extended linkers. This approach allows for the construction of covalent organic frameworks (COFs) and other porous polymers where the chrysene unit acts as a building block. The shape and rigidity of the chrysene core, combined with the geometry of the linkers, dictate the pore size and topology of the resulting network. These materials are of significant interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity.

While the direct synthesis of hierarchical fractal constructs from this compound is a nascent area of research, the principles of hierarchical self-assembly can be applied to its derivatives. Hierarchical assembly involves a multi-step process where pre-formed supramolecular structures act as building blocks for the next level of organization. For example, functionalized this compound molecules could first self-assemble into one-dimensional nanofibers through a combination of π-π stacking and hydrogen bonding. These nanofibers could then further organize into larger, more complex structures, such as bundles or woven fabrics, driven by weaker, longer-range interactions. The precise control over the different levels of assembly is key to creating materials with complex, fractal-like architectures. The ability to introduce different functional groups onto the chrysene scaffold provides a mechanism to encode the information necessary for such a stepwise assembly process.

Advanced Characterization Methodologies for 1,7 Dibromochrysene Derivatives

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods provide invaluable insights into the molecular architecture and electronic behavior of 1,7-dibromochrysene derivatives.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Architectures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including complex polycyclic aromatic hydrocarbons (PAHs) like this compound derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals from ¹H, ¹³C, and sometimes ¹⁹F nuclei, researchers can confirm the presence and position of substituents, verify the integrity of the PAH core, and identify any structural isomers or impurities nih.gov. For intricate molecular architectures, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are often necessary to establish connectivity and confirm the proposed structures unambiguously nih.govmdpi.comnih.govresearchgate.net. These methods are essential for confirming the successful synthesis of specific dibromochrysene derivatives, ensuring that the bromine atoms are indeed located at the 1 and 7 positions, and that no unintended side reactions have occurred.

Photophysical Spectroscopy for Luminescent and Optoelectronic Property Assessment

Photophysical spectroscopy is vital for evaluating the light-emitting and charge-transport properties of this compound derivatives, which are key parameters for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Photoluminescence Quantum Yield (PLQY) Measurements

The photoluminescence quantum yield (PLQY) quantifies the efficiency of a material's light emission upon excitation. It is defined as the ratio of photons emitted to photons absorbed horiba.comuci.edu. For this compound derivatives, high PLQY values are desirable for efficient light-emitting applications. Measurements are typically performed using spectrofluorometers, often in conjunction with integrating spheres to account for light reabsorption and angular emission dependencies, especially for solid-state samples monkmangroup.uk. Studies on related chrysene (B1668918) derivatives have shown that modifications to the molecular structure can significantly influence PLQY, with some derivatives achieving values up to 0.97 in specific environments researchgate.net. The PLQY can be affected by factors such as aggregation-caused quenching (ACQ) in the solid state researchgate.net, and solvent polarity or matrix effects can also play a role mdpi.comscielo.br.

Electroluminescence Characterization in Device Contexts

Electroluminescence (EL) characterization is performed when these derivatives are incorporated into functional devices, such as OLEDs. This involves measuring the light emitted by the device when an electric current is applied. Key performance metrics include the emission color (often described by Commission Internationale de L'Eclairage (CIE) coordinates), external quantum efficiency (EQE), current efficiency, and luminance acs.orgresearchgate.netmdpi.commdpi.com. For instance, chrysene derivatives have been investigated for deep-blue emission in OLEDs, with some achieving CIE coordinates close to HDTV standards and EQEs in the range of 4-5% nih.govmdpi.com. The ability of these materials to exhibit thermally activated delayed fluorescence (TADF) can also contribute to enhanced electroluminescence efficiency acs.orgresearchgate.net.

Surface-Sensitive Imaging and Spectroscopic Techniques

Surface-sensitive techniques are crucial for understanding how this compound derivatives behave when deposited or reacted on solid surfaces, which is particularly relevant for on-surface synthesis and the creation of novel nanostructures.

Scanning Tunneling Microscopy (STM) for Real-Space Visualization of On-Surface Structures

Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing the arrangement and structure of molecules on conductive surfaces at the atomic or molecular level thieme-connect.combruker-nano.jp. For this compound derivatives, STM is instrumental in studying their self-assembly behavior on substrates like Au(111) or Ag(111) nih.govresearchgate.netresearchgate.netmdpi.com. It allows researchers to observe the formation of ordered monolayers, molecular chains, or complex nanostructures resulting from on-surface reactions, such as Ullmann coupling or cyclodehydrogenation researchgate.netacs.orgresearchgate.netresearchgate.netuni-regensburg.de. For example, STM has been used to visualize the self-assembly of 6,12-dibromochrysene (B144511) (DBCh) into chiral networks on Au(111) and Ag(111) surfaces, and to track the subsequent formation of organometallic (OM) oligomers and covalent chains after debromination and annealing nih.govresearchgate.netresearchgate.netmdpi.com. The atomic resolution provided by STM, sometimes enhanced with functionalized tips (e.g., CO-terminated tips), allows for the identification of specific molecular configurations and reaction intermediates thieme-connect.comacs.orgresearchgate.net.

Atomic Force Microscopy (AFM) for Nanoscale Imaging and Force Spectroscopy

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the imaging and characterization of surfaces at the atomic and molecular scale. It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is detected by a laser system, generating a topographical map of the surface. AFM offers unparalleled spatial resolution, often exceeding that of optical microscopy by several orders of magnitude wikipedia.org.

Nanoscale Imaging: AFM excels at providing detailed three-dimensional topographic images of organic molecules and their assemblies. For compounds like this compound derivatives, AFM can reveal crucial information about their surface morphology, including the arrangement of molecules, the presence of crystalline domains, and surface defects. Studies on pentacene (B32325), a polycyclic aromatic hydrocarbon (PAH) with a structure analogous to chrysene, have demonstrated AFM's capability to image surface features such as holes and monolayer structures with high resolution, even at increased scan rates parksystems.com. The technique can resolve features on the order of nanometers, allowing researchers to visualize the nanoscale architecture of thin films or individual molecules. Different imaging modes, such as contact mode, tapping mode, and non-contact mode, can be employed depending on the sample properties and the desired information, minimizing potential damage to delicate organic structures wikipedia.org. High-speed AFM (HS-AFM) further enhances its utility by enabling the visualization of dynamic processes and structural changes in real-time, which is vital for understanding molecular assembly and interactions parksystems.comnih.gov.

Table 1: Representative AFM Imaging Parameters and Capabilities

| Parameter/Capability | Description | Typical Value/Range | Relevance to this compound |

| Resolution | Ability to distinguish between closely spaced features. | Sub-nanometer to nanometer scale | High, for molecular imaging |

| Imaging Modes | Contact Mode, Tapping Mode, Non-Contact Mode. | Varies based on application and sample. | Tapping/Non-contact often preferred for organic molecules. |

| Surface Topography | Provides 3D height maps of the sample surface. | Can resolve molecular heights, film roughness, crystal facets. | Essential for structural analysis. |

| Scan Speed | Rate at which the tip scans across the surface. | From Hz (slow) to kHz (fast). | Faster speeds allow dynamic studies. |

| Feature Height Example | Height differences observed in pentacene films, a related PAH. | Approximately 10 nanometers. | Indicates scale of molecular features. |

| Force Spectroscopy | Measurement of forces between tip and sample as a function of distance. | Can quantify adhesion, stiffness, molecular interactions. | Useful for surface binding studies. |

Force Spectroscopy: Beyond imaging, AFM is a powerful tool for force spectroscopy, enabling the direct measurement of forces between the AFM tip and the sample surface as a function of their separation wikipedia.org. This capability allows for the characterization of various surface properties and interactions at the molecular level. For this compound derivatives, force spectroscopy can be employed to investigate intermolecular forces, adhesion properties, and the mechanical characteristics of thin films or individual molecules. By analyzing force-distance curves, researchers can gain insights into surface energy, molecular binding strengths, and the effects of surface functionalization. This technique is crucial for understanding how these molecules interact with substrates or with each other, which is fundamental for their application in areas such as organic electronics and materials science tandfonline.com.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive quantitative spectroscopic technique. It provides elemental composition and chemical state information of the surface of a material. XPS works by irradiating the sample surface with X-rays, causing the emission of core-level electrons (photoelectrons). The kinetic energy of these emitted electrons is measured, and by comparing it to the energy of the incident X-rays, the binding energy of the electron can be determined. This binding energy is characteristic of the element and its chemical environment nih.govaaqr.orgresearchgate.net.

Surface Chemical Analysis: XPS is invaluable for determining the elemental composition of the outermost few nanometers of a sample. For this compound, XPS can confirm the presence of carbon and bromine atoms, as well as any other elements that might be present due to synthesis or deposition. More importantly, high-resolution XPS spectra, particularly the C 1s and Br 3d core-level spectra, can reveal detailed information about the chemical states of these elements. The C 1s spectrum, for example, can be deconvoluted into peaks corresponding to different carbon bonding environments, such as C-C (aromatic and aliphatic), C-H, C-O, and C=O bonds nih.govaaqr.orgresearchgate.net. This allows for the identification of functional groups and the assessment of molecular integrity or chemical transformations. Studies on related brominated aromatic compounds have shown how XPS can track dehalogenation reactions or the formation of new chemical bonds during surface synthesis processes researchgate.netresearchgate.net. The presence and chemical state of bromine atoms can be directly identified through the Br 3d core-level spectrum, providing insights into the success of bromination or any subsequent dehalogenation events researchgate.net.

Table 2: Representative C 1s Binding Energies in Organic Molecules (XPS Analysis)

| Carbon Species/Functional Group | Typical Binding Energy (eV) | Description | Relevance to this compound |

| Aromatic C-C/C-H | 283.8 - 284.5 | Primary carbon-carbon and carbon-hydrogen bonds in PAH structures. | Core component of chrysene backbone. |

| Aliphatic C-C/C-H | 284.8 | Saturated carbon bonds, less common in pure PAHs but may appear in derivatives or impurities. | Potentially minor contribution. |

| C-O (Ether, Alcohol) | 286.0 - 286.5 | Carbon bonded to oxygen in single bonds. | May indicate oxidation or functionalization. |

| C=O (Carbonyl) | 287.5 - 288.5 | Carbon double-bonded to oxygen. | May indicate oxidation or specific functional groups. |

| C-N (Amine, Amide) | 286.3 - 288.0 | Carbon bonded to nitrogen. | Not expected in pure this compound. |

| C-Br | ~285.5 - 286.0 | Carbon bonded to bromine. Note: Specific value can vary; often difficult to resolve from C-C/C-H. | Direct evidence of bromination. |

Electronic State Analysis: While primarily used for chemical state analysis, XPS can also provide insights into the electronic structure of materials. The precise binding energies of core electrons are influenced by the local electronic environment, including the density of states and the presence of charge transfer. For organic semiconductors, XPS can help in understanding aspects of their electronic band structure, such as the Fermi level alignment or the nature of frontier molecular orbitals when correlated with other techniques researchgate.netaip.org. Changes in the electronic states can be indicative of doping, charge transfer interactions with a substrate, or the formation of specific electronic configurations within the material.

Applications in Advanced Materials Science and Organic Electronics

Role in Low-Dimensional Carbon Materials and Nanostructures

Formation of Graphene Nanoribbons and Related π-Extended Systems via On-Surface Polymerization6,12-Dibromochrysene (DBCh) has been extensively studied as a molecular precursor for the on-surface synthesis of graphene nanoribbons (GNRs) and related π-extended systems. This process typically involves a two-step sequence of Ullmann-type coupling followed by cyclodehydrogenation, carried out under ultrahigh vacuum (UHV) conditions on metal surfaces.

On the Au(111) surface, DBCh undergoes Ullmann coupling upon annealing to approximately 200 °C, leading to the formation of achiral, covalently linked polymers vast.vnrug.nl. Further annealing at higher temperatures (e.g., 350 °C or above) induces cyclodehydrogenation reactions along the polymer backbone, resulting in the formation of graphene nanoribbons vast.vnrug.nlnih.gov. Specifically, DBCh has been utilized to synthesize chevron-like GNRs with a band gap of approximately 1.3 ± 0.1 eV rug.nl. The process can yield long and isolated GNRs, with lengths reaching up to 50 nm, suitable for single-molecule electronics experiments nih.gov. On Au(111), the on-surface polymerization of DBCh can lead to the formation of 8-armchair graphene nanoribbons with staggered valleys researchgate.netresearchgate.net.

The choice of substrate material significantly influences the outcome of the on-surface reactions. On Cu(111), DBCh forms chiral Cu-coordinated polymers at room temperature, which are distinct from the covalently linked polymers observed on Au(111) vast.vndpg-verhandlungen.de. While Ullmann coupling occurs, the subsequent transformation into GNRs via cyclodehydrogenation is less straightforward on certain substrates like Cu(111) compared to Au(111) vast.vn. On Ag(110), DBCh can form organometallic polymers, and the chirality of these polymers can be controlled by the reaction conditions, specifically the substrate temperature during deposition nih.gov. Depositing DBCh on Ag(110) at room temperature yields heterochiral organometallic polymers, whereas deposition at 373 K results in homochiral polymers nih.gov.

Research Findings:

Precursor Role: 6,12-Dibromochrysene (B144511) serves as a key molecular precursor for synthesizing graphene nanoribbons (GNRs) and related π-extended systems through on-surface polymerization vast.vnrug.nlnih.gov.

Reaction Mechanism: The synthesis involves Ullmann-type coupling to form polymer intermediates, followed by cyclodehydrogenation to yield GNRs vast.vnrug.nlnih.gov.

Substrate Dependence: The nature of the metal substrate (e.g., Au(111), Cu(111), Ag(110)) dictates the type of intermediate polymer formed (covalent vs. organometallic) and the resulting GNR structure and chirality vast.vndpg-verhandlungen.denih.gov.

GNR Characteristics: On Au(111), DBCh can produce chevron-like GNRs and 8-armchair GNRs with specific electronic properties, such as a band gap of approximately 1.3 eV rug.nl. The process allows for control over GNR length and isolation nih.gov.

Chirality Control in Surface-Confined Reactions and Materials

The behavior of 6,12-Dibromochrysene (DBCh) on metal surfaces provides significant insights into chirality control in surface-confined reactions. As a prochiral molecule in its gas-phase or solution state, DBCh exhibits chirality upon adsorption onto achiral metal surfaces due to symmetry breaking researchgate.netnih.gov.

On the Au(111) surface, DBCh can self-assemble into two-dimensional chiral networks researchgate.netresearchgate.net. Subsequent Ullmann coupling and cyclodehydrogenation can transform these chiral networks into graphene nanoribbons, where the axial chirality of the precursor is transferred to the planar chirality of the GNR end products researchgate.net. This allows for the potential controlled production of chiral organic nanoarchitectures with pre-defined handedness, starting from enantioenriched reactants researchgate.net.

On Cu(111), DBCh forms chiral Cu-coordinated organometallic polymers upon deposition at room temperature vast.vndpg-verhandlungen.de. These polymers are homochiral when Cu(111) is used as the substrate dpg-verhandlungen.de.

The substrate temperature during deposition plays a critical role in controlling chiral selectivity. For instance, on the Ag(110) surface, deposition of DBCh at room temperature leads to the formation of heterochiral 1D organometallic polymers. In contrast, depositing DBCh on Ag(110) at an elevated temperature of 373 K results in the formation of homochiral organometallic polymers nih.gov. This temperature-dependent behavior highlights the influence of kinetic effects on structure formation and chiral expression. The achiral polymers formed at room temperature on Ag(110) represent a kinetically trapped state, as post-deposition annealing does not yield homochiral polymers nih.gov.

Research Findings:

Surface-Induced Chirality: 6,12-Dibromochrysene, a prochiral molecule, develops chirality upon adsorption on achiral metal surfaces like Au(111) and Ag(110) researchgate.netresearchgate.netnih.gov.

Chiral Polymer Formation: On surfaces such as Cu(111) and Ag(110), DBCh can form chiral organometallic polymers vast.vndpg-verhandlungen.denih.gov.

Chirality Transfer: The chirality inherent in the DBCh precursor can be transferred to the resulting graphene nanoribbons, enabling the synthesis of chiral GNRs researchgate.net.

Kinetic Control: Substrate temperature during deposition is a crucial factor in controlling the chiral selectivity of polymer formation, as demonstrated by the formation of homochiral versus heterochiral polymers on Ag(110) nih.gov.

Enantioselective Synthesis and Self-Assembly on Chiral Surfaces

The field of molecular self-assembly on surfaces is crucial for constructing ordered nanostructures with tailored functionalities. When dealing with chiral surfaces or chiral molecular building blocks, enantioselective synthesis and self-assembly become paramount for creating materials with specific stereochemical properties, which are vital for applications ranging from chiral recognition to asymmetric catalysis.

Direct research findings detailing the enantioselective synthesis or self-assembly of 1,7-Dibromochrysene on chiral surfaces are not extensively documented in the reviewed literature. While the parent compound, chrysene (B1668918), and its derivatives are known for their potential in materials science, specific studies focusing on the chiral behavior of the 1,7-isomer in surface-confined self-assembly processes are limited.

However, research on related dibrominated polycyclic aromatic hydrocarbons (PAHs), such as 6,12-dibromochrysene , has demonstrated the formation of chiral supramolecular networks on metal surfaces like Au(111) and Ag(111) ccspublishing.org.cnnih.govnih.gov. These studies highlight how the inherent molecular structure and interactions with the substrate can lead to the spontaneous formation of ordered chiral assemblies, including chiral pores and one-dimensional chiral organometallic polymers under specific thermal conditions ccspublishing.org.cnnih.gov. These findings underscore the general potential of dibromochrysenes as building blocks for creating surface-confined chiral architectures. Nonetheless, specific experimental data or detailed research findings directly pertaining to the enantioselective synthesis or self-assembly of This compound on chiral surfaces are not available within the scope of this article. Further dedicated research would be necessary to elucidate its specific behavior in such contexts.

Data Table: Due to the lack of specific research findings for this compound in this area, a data table cannot be generated.

Applications in Nonlinear Optics

Nonlinear optics (NLO) is a branch of physics that studies phenomena in which the optical properties of a material are modified by intense light. This interaction can lead to effects such as harmonic generation, optical switching, and changes in refractive index, which are fundamental for advanced photonic devices and technologies. Molecules with extended π-electron systems, such as polycyclic aromatic hydrocarbons (PAHs), are often investigated for their potential NLO properties due to their ability to delocalize electrons, which influences their response to electromagnetic fields.

This compound has been identified as a compound of interest within the realm of Nonlinear Optical (NLO) Materials ambeed.com. The presence of bromine atoms and the extended conjugated system of the chrysene core suggest potential for significant nonlinear optical responses. Specifically, the molecular structure, π-conjugation, and potential for intramolecular charge transfer are key factors that can enhance NLO characteristics, such as hyperpolarizability (β) and nonlinear susceptibility (χ(n)) researchgate.netuit.no. These properties are critical for phenomena like second-harmonic generation (SHG), where two photons of lower energy combine to form one photon of double the energy.

However, detailed research findings, including specific experimental measurements of the nonlinear optical properties of This compound , such as its precise hyperpolarizability values, third-order nonlinear susceptibility (χ(3)), or second-harmonic generation (SHG) efficiency, are not extensively reported or readily available in the reviewed literature. While the general principles of NLO are well-understood and applied to various organic chromophores researchgate.netuit.nouva.es, specific quantitative data and detailed experimental investigations elucidating the NLO performance of this compound are needed to fully assess its potential in this field.

Data Table: Due to the lack of specific research findings and quantitative data for this compound in this area, a data table cannot be generated.

Theoretical and Computational Investigations of 1,7 Dibromochrysene and Its Derivatives

Design Principles for Novel Architectures and Materials

Molecular Dynamics and Monte Carlo Simulations for Self-Assembly Prediction

The collective behavior of molecules, leading to the formation of ordered supramolecular structures, is fundamental to the performance of organic materials. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to predict and analyze the self-assembly of molecules.

Molecular Dynamics (MD) Simulations track the positions and velocities of atoms in a system over time by solving Newton's equations of motion. This provides a detailed view of the dynamic evolution of the system, revealing how intermolecular forces govern the aggregation process. For PAHs, MD simulations can elucidate the formation of one-dimensional, rod-like self-assemblies, which are driven by face-to-face π–π stacking of the aromatic cores. acs.org The choice of solvent is crucial, as it can significantly influence the self-assembly process. acs.org For instance, simulations have shown that n-heptane can promote the one-dimensional stacking of PAHs by preventing side chains from interfering with the core stacking, a phenomenon not observed in solvents like water or toluene. acs.org

A combined experimental and theoretical approach has been used to study the self-assembly of chrysene (B1668918) on a graphite (B72142) surface. nih.gov Scanning tunneling microscopy (STM) observations were complemented by energy minimization and molecular dynamics simulations to understand the monolayer structure and the forces driving the assembly. nih.gov Such studies provide a template for how the self-assembly of 1,7-dibromochrysene could be investigated, considering the influence of the bromine substituents on the intermolecular interactions. The bromine atoms would likely introduce additional halogen bonding and alter the electrostatic potential of the chrysene core, thereby influencing the packing and stability of the resulting aggregates.

The table below summarizes the key aspects of MD and MC simulations in the context of PAH self-assembly, which would be applicable to the study of this compound.

| Simulation Technique | Principle | Key Insights for PAH Self-Assembly |

| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate the time evolution of a molecular system. | - Elucidation of dynamic pathways of aggregation.- Prediction of one-dimensional stacking and rod-like structures. acs.org- Influence of solvent on the assembly process. acs.org |

| Monte Carlo (MC) | Uses statistical sampling to find low-energy configurations and predict thermodynamic properties. | - Determination of equilibrium structures of molecular aggregates.- Assessment of the thermodynamic stability of different assembled states. mdpi.com |

Prediction of Optoelectronic Properties based on Molecular Design and Conformational Analysis

The optoelectronic properties of organic materials are intrinsically linked to their electronic structure, which can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for this purpose.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the material's electronic and optical properties. For chrysene and its derivatives, DFT calculations can rationalize the effects of substituents on the HOMO and LUMO energy levels. For instance, the introduction of carbazole (B46965) groups has been shown to improve hole-transporting properties.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. This method allows for the prediction of absorption and emission spectra, providing insights into the color and efficiency of light emission. For chrysene derivatives, TD-DFT calculations have been used to explain the bathochromic shifts (shifts to longer wavelengths) in their absorption and emission spectra upon substitution.

While specific DFT and TD-DFT studies on this compound are not prevalent in the literature, research on other chrysene derivatives provides valuable insights. For example, a computational study on a chrysene derivative, 6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene (BPCC), used DFT to demonstrate its high thermal stability and desirable electronic properties for use as a blue emitter in organic light-emitting devices (OLEDs). Another study on new chrysene derivatives showed that the introduction of various substituents led to blue fluorescent emission with high quantum yields, and DFT calculations were able to rationalize the observed substituent effects on the electronic energy levels.

The conformational analysis of this compound and its derivatives is also a critical aspect of predicting their optoelectronic properties. The planarity of the chrysene core can be influenced by bulky substituents, which in turn affects the extent of π-conjugation and, consequently, the electronic properties. Computational methods can be used to determine the most stable conformations and to understand how conformational changes affect the HOMO-LUMO gap and charge transport properties.

The following table outlines the key optoelectronic properties that can be predicted using computational methods and their significance for materials design.

| Predicted Property | Computational Method | Significance in Optoelectronics |

| HOMO/LUMO Energies | DFT | Determines charge injection barriers and the potential for p-type or n-type conductivity. |

| Band Gap (Eg) | DFT | Influences the color of absorption and emission, and the electrical conductivity. |

| Absorption/Emission Spectra | TD-DFT | Predicts the color of the material and its efficiency in light-emitting or light-harvesting applications. |

| Ionization Potential/Electron Affinity | DFT | Relates to the stability of the material in air and its charge transport characteristics. |

Future Directions and Research Outlook

Emerging Synthetic Strategies for Enhanced Regioselectivity and Scalability

The future of 1,7-dibromochrysene chemistry is intrinsically linked to the development of more efficient, selective, and scalable synthetic routes. While the chrysene (B1668918) core is well-known, achieving precise substitution patterns, such as the 1,7-dibromo configuration, often requires multi-step, low-yield procedures. Future synthetic endeavors will likely focus on overcoming these limitations.

Scalability is a critical factor for the practical application of this compound-derived materials. Future research will necessitate the development of robust synthetic protocols that can be performed on a multigram scale. nih.gov This involves optimizing reaction conditions, minimizing purification steps, and utilizing readily available starting materials. The application of flow chemistry and microwave-assisted synthesis could also be explored to improve reaction efficiency and scalability.

A particularly exciting frontier is the use of this compound in on-surface synthesis. This bottom-up approach utilizes a solid surface to direct the formation of covalent nanostructures from molecular precursors. nih.govnih.gov The bromine atoms in this compound can be selectively cleaved on a catalytic surface to form reactive radical species. These radicals can then polymerize in a controlled manner to form one- or two-dimensional polymers with precisely defined structures. This technique has the potential to create novel graphene-like nanoribbons and other extended covalent architectures with unique electronic properties.

Advancements in Tailoring Optoelectronic Performance through Molecular Engineering

Chrysene and its derivatives are known for their wide band gaps and are suitable for use as deep-blue light-emitting materials in organic light-emitting diodes (OLEDs). nih.govmdpi.com The bromine atoms in this compound provide convenient handles for molecular engineering, allowing for the precise tuning of its optoelectronic properties. Future research will focus on the strategic functionalization of the 1,7-positions to modulate the compound's emission color, quantum yield, and charge transport characteristics.

By introducing various side groups at the bromine positions, the electronic properties of the chrysene core can be significantly altered. researchgate.net For example, attaching electron-donating groups, such as triphenylamine (TPA), can raise the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection in electronic devices. nih.govresearchgate.net Conversely, the introduction of electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO) energy level, improving electron injection. This ability to fine-tune the frontier molecular orbital energies is crucial for optimizing the performance of organic electronic devices.

Furthermore, the introduction of bulky side groups can prevent intermolecular π-π stacking in the solid state. nih.govmdpi.com This is important for maintaining high photoluminescence quantum yields in thin films, a key requirement for efficient OLEDs. nih.govresearchgate.net The asymmetric introduction of different functional groups at the 1- and 7-positions could lead to materials with unique properties, such as aggregation-induced emission (AIE).

Computational studies, such as density functional theory (DFT), will play a crucial role in guiding the molecular design of new this compound derivatives. mdpi.com These theoretical calculations can predict the electronic and optical properties of proposed molecules, allowing researchers to prioritize synthetic targets with the most promising characteristics for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Exploration of Novel Supramolecular Systems and Advanced Functional Devices

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, offer a powerful approach for organizing functional molecules into well-defined architectures. wikipedia.orgbrighton.ac.uk The this compound scaffold can be functionalized with recognition motifs that drive self-assembly into complex supramolecular structures.

Future research will explore the design of this compound derivatives capable of forming liquid crystals, gels, or other ordered phases through hydrogen bonding, π-π stacking, or van der Waals interactions. wikipedia.org By carefully designing the functional groups attached to the chrysene core, it may be possible to control the morphology and properties of the resulting self-assembled materials. These supramolecular systems could find applications in sensors, stimuli-responsive materials, and drug delivery. wikipedia.orgbrighton.ac.uk

The development of advanced functional devices based on this compound is another promising research direction. As a versatile building block, it can be incorporated into a wide range of organic electronic devices. arxiv.org For example, polymers and oligomers synthesized from this compound via on-surface polymerization could be used as the active layer in OFETs or as components in single-molecule electronic devices. nih.govnih.gov

Furthermore, the unique photophysical properties of chrysene derivatives make them attractive for applications in photonics and sensing. nih.gov Functionalization of this compound with specific receptors could lead to the development of fluorescent chemosensors for the detection of ions or small molecules. The ability to tune the emission properties through molecular engineering will be key to creating highly sensitive and selective sensors.

Interdisciplinary Research at the Interface of Organic Chemistry, Surface Science, and Materials Physics

The future advancement of this compound-based materials will heavily rely on a collaborative, interdisciplinary approach. The synthesis of novel derivatives is the domain of organic chemistry, while the characterization of their properties and their integration into devices requires expertise in materials physics and surface science.

The on-surface synthesis of polymers from this compound is a prime example of the synergy between organic chemistry and surface science. nih.govnih.gov The design and synthesis of the molecular precursor are carried out by organic chemists, while surface scientists use techniques like scanning tunneling microscopy (STM) to study the self-assembly and polymerization processes on the atomic scale. This collaboration is essential for understanding the fundamental mechanisms of on-surface reactions and for controlling the structure and properties of the resulting nanomaterials.

The investigation of the electronic and optical properties of this compound derivatives bridges the gap between chemistry and materials physics. rsc.org Physicists can model the charge transport and photophysical processes in these materials, providing valuable insights for the design of more efficient devices. The fabrication and characterization of OLEDs, OFETs, and solar cells based on these materials require a deep understanding of device physics and engineering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-Dibromochrysene, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Begin with established protocols for polycyclic aromatic hydrocarbon bromination. Use controlled variables (e.g., solvent polarity, temperature, stoichiometry of brominating agents) to optimize yield and purity. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS). Compare reaction efficiencies under inert vs. ambient conditions to assess oxidative side reactions .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine X-ray crystallography for definitive structural confirmation with spectroscopic techniques (NMR, FT-IR) to validate functional groups. Assess purity via melting point analysis, HPLC, and elemental analysis. Quantify trace impurities using gas chromatography-mass spectrometry (GC-MS) and report deviations in isotopic patterns .

Q. What spectroscopic techniques are most effective for tracking bromination regioselectivity in chrysene derivatives?

- Methodological Answer : Use H NMR to monitor proton environments adjacent to bromine substituents, complemented by UV-Vis spectroscopy to observe electronic transitions. Density Functional Theory (DFT) calculations can predict vibrational modes (IR) and correlate them with experimental data to resolve positional isomerism .

Advanced Research Questions

Q. How can computational chemistry address discrepancies in experimental vs. theoretical electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and compare with cyclic voltammetry results. Analyze solvent effects using polarizable continuum models (PCM). If contradictions arise, re-evaluate basis set selection or consider relativistic effects due to bromine’s heavy atom influence .

Q. What strategies resolve conflicting data in the reactivity of this compound under cross-coupling conditions?

- Methodological Answer : Systematically vary catalysts (e.g., Pd(PPh) vs. Ni(dppe)Cl), ligands, and bases to identify side reactions. Use kinetic studies (e.g., variable-temperature NMR) to detect intermediates. Compare results with analogous dibrominated PAHs to isolate steric vs. electronic effects .

Q. How should researchers design experiments to probe the environmental degradation pathways of this compound?

- Methodological Answer : Simulate photolytic and hydrolytic degradation using controlled UV exposure and pH-varied aqueous solutions. Track degradation products via LC-MS/MS and employ isotopic labeling (C or Br) to elucidate mechanistic pathways. Validate findings against computational predictions of bond dissociation energies .

Data Analysis & Reproducibility

Q. What statistical methods are critical for validating reproducibility in synthetic yields of this compound?

- Methodological Answer : Perform triplicate experiments under identical conditions and apply Student’s t-test to assess variance. Report confidence intervals (95%) and outliers using Grubbs’ test. Include raw data in appendices and processed data (e.g., mean ± SD) in the main text .

Q. How can crystallographic data be rigorously analyzed to avoid misinterpretation of molecular packing in this compound?

- Methodological Answer : Use software like Mercury (CCDC) to calculate intermolecular distances and angles. Cross-validate with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., Br···π contacts). Compare packing motifs with non-brominated chrysene to isolate halogen bonding effects .

Ethical & Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential toxicity?

- Methodological Answer : Conduct toxicity assessments using in silico tools (e.g., ProTox-II) and in vitro assays (e.g., Ames test). Use fume hoods for synthesis, and store compounds in airtight containers with desiccants. Document Material Safety Data Sheets (MSDS) with hazard codes and disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.